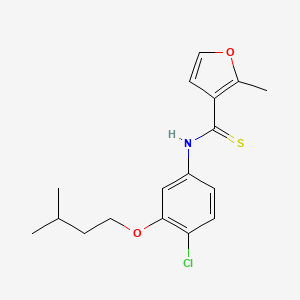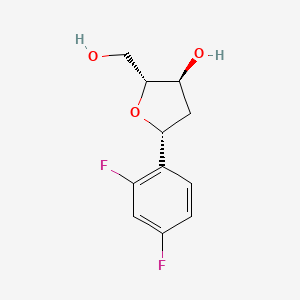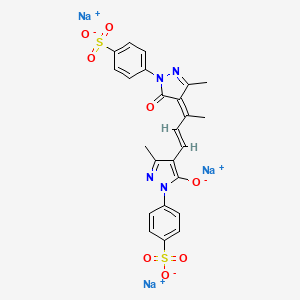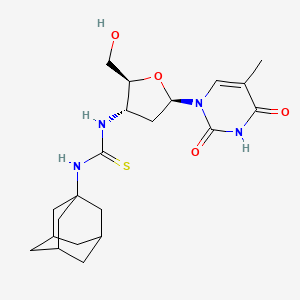
Thymidine, 3'-deoxy-3'-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a sulfur atom and the addition of a tricyclo decylamino group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Deoxygenation: The 3’-hydroxyl group of thymidine is replaced with a hydrogen atom.
Thioxo Substitution: Introduction of a sulfur atom at the 3’-position.
Amino Group Addition: Attachment of the tricyclo decylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the tricyclo decylamino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products or modified tricyclo decylamino derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated as a potential antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair by causing structural distortions or blocking the action of DNA polymerases. The tricyclo decylamino group may also interact with specific proteins or enzymes, further disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’-position.
2’-Deoxy-5-ethyluridine: Another nucleoside analog with modifications at the 2’- and 5-positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is unique due to the presence of the thioxo and tricyclo decylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
132177-77-6 |
|---|---|
Molecular Formula |
C21H30N4O4S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C21H30N4O4S/c1-11-9-25(20(28)23-18(11)27)17-5-15(16(10-26)29-17)22-19(30)24-21-6-12-2-13(7-21)4-14(3-12)8-21/h9,12-17,26H,2-8,10H2,1H3,(H2,22,24,30)(H,23,27,28)/t12?,13?,14?,15-,16+,17+,21?/m0/s1 |
InChI Key |
IQEZABZYUXIOMC-YOMYUQHKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


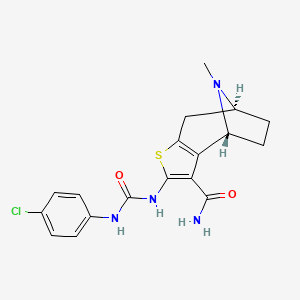
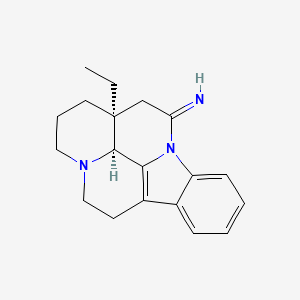
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
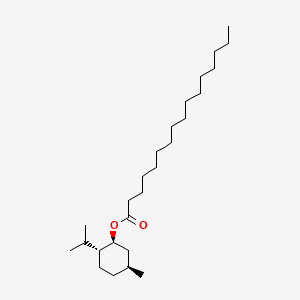
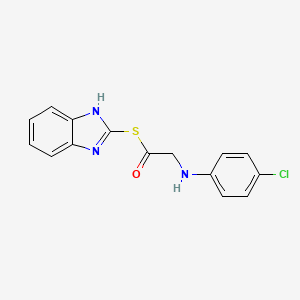
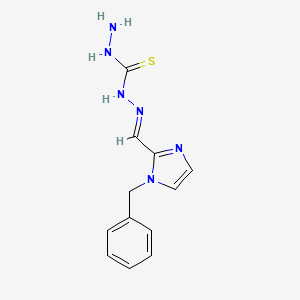
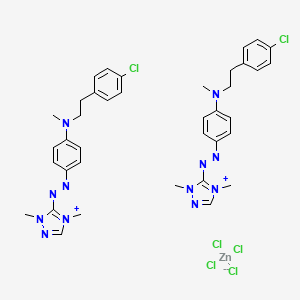
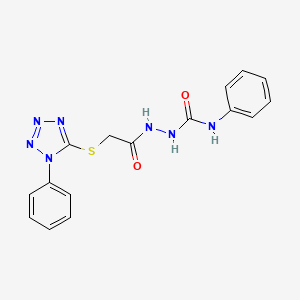
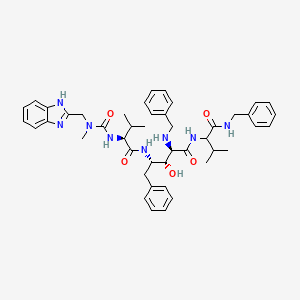
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
